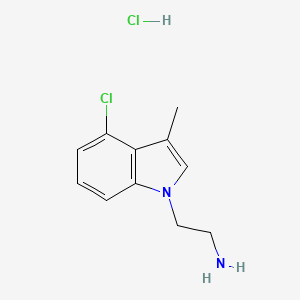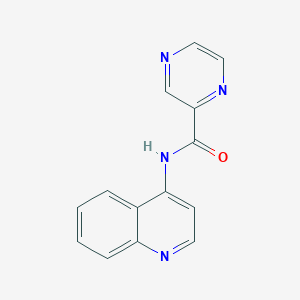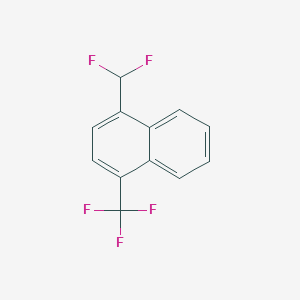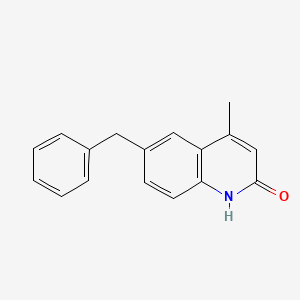
1-(Trifluoromethoxy)naphthalene-4-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethoxy)naphthalene-4-acetonitrile is a chemical compound with the molecular formula C13H8F3NO and a molecular weight of 251.20 g/mol . This compound features a trifluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group. The trifluoromethoxy group is known for its unique properties, such as high electronegativity and hydrophobicity, making it valuable in various chemical applications .
Vorbereitungsmethoden
The synthesis of 1-(Trifluoromethoxy)naphthalene-4-acetonitrile can be achieved through several methods. One common approach involves the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a trifluoromethoxide anion source . This method is favored for its safety, cost-effectiveness, and commercial availability of the reagents. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Trifluoromethoxy)naphthalene-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethoxy)naphthalene-4-acetonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of biologically active molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic applications due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism by which 1-(Trifluoromethoxy)naphthalene-4-acetonitrile exerts its effects involves its interaction with molecular targets through its trifluoromethoxy group. This group can influence the electronic properties of the compound, allowing it to participate in various chemical reactions and interact with biological molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethoxy)naphthalene-4-acetonitrile can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)benzene: This compound also contains a trifluoromethoxy group but lacks the naphthalene ring, making it less complex.
1-(Trifluoromethoxy)naphthalene: Similar to the target compound but without the acetonitrile group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethoxy group with the naphthalene and acetonitrile functionalities, providing a versatile platform for various chemical and biological applications.
Eigenschaften
Molekularformel |
C13H8F3NO |
|---|---|
Molekulargewicht |
251.20 g/mol |
IUPAC-Name |
2-[4-(trifluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-12-6-5-9(7-8-17)10-3-1-2-4-11(10)12/h1-6H,7H2 |
InChI-Schlüssel |
GRIPTPMMYJMBGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)





